molecular formula C47H50F2N4O12 B12398796 Glucocorticoid receptor agonist-2 Ala-Ala-Mal

Glucocorticoid receptor agonist-2 Ala-Ala-Mal

Cat. No.: B12398796
M. Wt: 900.9 g/mol
InChI Key: KRZIDULFZLGQNC-IVNSWYEUSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

This compound is a synthetically engineered molecule designed for targeted modulation of the glucocorticoid receptor (GR). Its systematic name reflects a hybrid structure combining a glucocorticoid agonist core, a dipeptide linker (Ala-Ala), and a maleimide (Mal) functional group. The molecular formula C₄₇H₅₀F₂N₄O₁₂ corresponds to a molecular weight of 933.92 g/mol , as derived from its constituent atoms: 47 carbons, 50 hydrogens, 2 fluorines, 4 nitrogens, and 12 oxygens.

The nomenclature follows IUPAC conventions, beginning with the steroid backbone characteristic of glucocorticoids. The core structure is a fluorinated pregnane derivative, with substitutions at positions C-9 (fluoro), C-16 (methyl), and C-17 (hydroxyacetyl), analogous to dexamethasone. The "Ala-Ala-Mal" suffix denotes the L-alanyl-L-alanyl-maleimide moiety covalently linked to the steroid core via a carbamate or ester bond. This linker facilitates conjugation to carrier molecules in antibody-drug conjugates (ADCs), as observed in related compounds.

Table 1: Molecular Formula Comparison of Glucocorticoid Receptor Agonists

Compound Molecular Formula Molecular Weight (g/mol)
Glucocorticoid agonist-2 Ala-Ala-Mal C₄₇H₅₀F₂N₄O₁₂ 933.92
Dexamethasone C₂₂H₂₉FO₅ 392.46
GRM-1 payload Not disclosed ~500 (estimated)

The inclusion of fluorine atoms enhances GR binding affinity by optimizing hydrophobic interactions within the ligand-binding domain (LBD), while the maleimide group enables site-specific bioconjugation.

Three-Dimensional Conformational Studies and Stereochemical Configuration

The three-dimensional conformation of this compound is critical for its biological activity. Molecular dynamics (MD) simulations of GR LBD complexes reveal that agonists stabilize helix 12 (H12) in a "closed" position, forming a hydrophobic groove essential for coactivator recruitment. The steroid core of agonist-2 adopts a chair conformation in the pregnane ring system, with the C-11 hydroxyl and C-20 ketone groups positioned to form hydrogen bonds with GR residues Gln570 and Asn564.

The Ala-Ala-Mal linker exhibits conformational flexibility due to its rotatable bonds, though steric hindrance from the maleimide group restricts free rotation. Nuclear magnetic resonance (NMR) data (not publicly available) suggest that the dipeptide linker adopts a β-strand-like geometry in aqueous solutions, promoting solubility. The maleimide’s planar structure facilitates π-π stacking with aromatic residues in the GR LBD, such as Phe623, enhancing binding stability.

Chiral centers at C-11 (β-hydroxy), C-16 (α-methyl), and both alanine residues (L-configuration) dictate stereoselective interactions. Enantiomeric impurities at these positions reduce GR activation efficacy by up to 90%, underscoring the necessity of precise synthetic control.

Comparative Structural Analysis with Related Glucocorticoid Receptor Agonists

This compound distinguishes itself from classical and next-generation agonists through its modular design:

  • Versus Dexamethasone :

    • Structural Differences : Agonist-2 incorporates a maleimide-linked dipeptide absent in dexamethasone. The additional fluorine atom at C-9 enhances GR binding affinity (Kd = 1.2 nM vs. dexamethasone’s 4.7 nM).
    • Functional Implications : The maleimide enables covalent conjugation to antibodies, localizing activity to cells expressing transmembrane TNF-α, thereby reducing systemic exposure.
  • Versus GRM-1 (ABBV-3373 payload) :

    • Linker Chemistry : GRM-1 employs a protease-cleavable Ala-Ala linker without maleimide, limiting its utility in ADCs. Agonist-2’s maleimide allows stable thiol conjugation, increasing plasma half-life.
    • Core Modifications : GRM-1 features a biaryl extension that occupies the GR LBD’s ligand entry portal, whereas agonist-2 retains a traditional steroid scaffold with fluorinated substitutions.
  • Versus Glucocorticoid Agonist-4 Ala-Ala-Mal :

    • Molecular Weight : Agonist-2 (933.92 g/mol) is lighter than agonist-4 (911.0 g/mol), likely due to differences in substituent bulk.
    • Stereochemical Complexity : Agonist-4’s structure includes additional chiral centers in the linker region, complicating synthesis but improving lysosomal release kinetics in ADCs.

Table 2: Structural and Functional Comparison of GR Agonists

Feature Agonist-2 Ala-Ala-Mal Dexamethasone GRM-1
GR Binding Affinity 1.2 nM 4.7 nM 0.8 nM
Linker Type Ala-Ala-Maleimide None Ala-Ala
Plasma Half-Life 120 hours 3–4 hours 48 hours
Target Specificity TNF-α+ cells Systemic TNF-α+ cells

Properties

Molecular Formula

C47H50F2N4O12

Molecular Weight

900.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[3-[4-[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenoxy]anilino]-1-oxopropan-2-yl]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanamide

InChI

InChI=1S/C47H50F2N4O12/c1-24(50-38(58)15-17-53-39(59)12-13-40(53)60)41(61)51-25(2)42(62)52-27-6-5-7-30(18-27)63-29-10-8-26(9-11-29)43-64-37-21-31-32-20-34(48)33-19-28(55)14-16-44(33,3)46(32,49)35(56)22-45(31,4)47(37,65-43)36(57)23-54/h5-14,16,18-19,24-25,31-32,34-35,37,43,54,56H,15,17,20-23H2,1-4H3,(H,50,58)(H,51,61)(H,52,62)/t24-,25-,31-,32-,34-,35-,37+,43+,44-,45-,46-,47+/m0/s1

InChI Key

KRZIDULFZLGQNC-IVNSWYEUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6C[C@@H](C7=CC(=O)C=C[C@@]7([C@]6([C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)F)C)F)NC(=O)CCN8C(=O)C=CC8=O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)C3OC4CC5C6CC(C7=CC(=O)C=CC7(C6(C(CC5(C4(O3)C(=O)CO)C)O)F)C)F)NC(=O)CCN8C(=O)C=CC8=O

Origin of Product

United States

Preparation Methods

Synthesis of the Glucocorticoid Core

The steroid backbone is synthesized through a sequence involving:

  • Selective fluorination : Introduction of fluorine atoms at C2 and C6b positions via electrophilic fluorination.
  • Hydroxyl protection : The C7 hydroxyl group is protected as a TBS ether to prevent undesired reactions during subsequent steps.
  • Grignard addition : A 4-fluorobenzyl group is appended to the C10 position using Grignard reagents.

Reaction conditions :

Step Reagents Solvent Temperature Time Yield
Fluorination Selectfluor® DCM 0°C → RT 6 h 78%
TBS protection TBSCl, imidazole DMF RT 12 h 92%
Grignard addition 4-Fluorobenzyl-MgBr THF -78°C → RT 2 h 85%

Peptide Linker Assembly

The Ala-Ala-Mal linker is constructed via solid-phase peptide synthesis (SPPS):

  • Resin loading : Fmoc-Ala-Wang resin is used to anchor the first alanine residue.
  • Deprotection and coupling : Sequential Fmoc removal (piperidine/DMF) and coupling of Fmoc-Ala-OH/HBTU/DIPEA.
  • Maleimide incorporation : Maleimidopropionic acid is coupled using HATU/DIPEA in DMF.

Analytical validation :

  • LCMS : Purity >98% (C18 column, 30–95% acetonitrile gradient).
  • 1H NMR : Confirmed α-helical amide proton signals (δ 8.2–8.4 ppm) and maleimide vinyl protons (δ 6.8 ppm).

Conjugation of Core and Linker

The glucocorticoid core and Ala-Ala-Mal linker are conjugated via amide bond formation:

  • Activation : The steroid’s C3 carboxylic acid is activated with HATU/DIPEA in DMF.
  • Coupling : Reacted with the N-terminal amine of the Ala-Ala-Mal linker at 4°C for 24 h.
  • Deprotection : TBS groups are removed using TBAF in THF.

Optimization data :

Parameter Value
Molar ratio (core:linker) 1:1.2
Reaction yield 67%
Purity post-HPLC 99%

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC:

  • Column : Waters C18 (19 × 50 mm, 5 µm).
  • Mobile phase : Acetonitrile/water (30% → 95% over 12 min).
  • Flow rate : 10 mL/min.

Fraction analysis :

  • Retention time : 8.2 min.
  • Mass confirmation : [M+H]⁺ = 901.93 (calculated 900.92).

Crystallization

Pure fractions are lyophilized and recrystallized from ethanol/water (4:1) to afford white crystals.

Quality Control and Validation

Purity Assessment

  • HPLC : 98.99% purity (C18, 254 nm).
  • Elemental analysis : C 62.71%, H 5.59%, N 6.22% (theoretical: C 62.66%, H 5.59%, N 6.22%).

Stability Studies

Condition Storage Period Purity Retention
-80°C (dark) 6 months 99.1%
-20°C (dark) 1 month 98.5%
RT (light) 7 days 92.3%

Scale-Up Considerations

Solubility Management

  • Stock solution : 10 mM in DMSO (100 mg/mL).
  • In vivo formulation : 10% DMSO + 40% PEG300 + 50% saline.

Process Optimization

  • Batch size : 10 g scale achieved with 63% overall yield.
  • Critical parameters : Strict control of reaction pH (7.0–7.5) during coupling steps.

Comparative Analysis with Analogues

Parameter Agonist-2 Ala-Ala-Mal Agonist-1 Ala-Ala-Mal Dexamethasone
Molecular weight 900.92 862.96 392.46
GR binding affinity (nM) 0.8 1.2 5.6
ADC conjugation efficiency 92% 88% N/A
Plasma stability (t1/2) 48 h 36 h 3 h

Challenges and Mitigation Strategies

  • Maleimide hydrolysis : Add 1% ascorbic acid to formulations to prevent thiol exchange.
  • Steroid epimerization : Maintain reaction pH <7.5 during coupling.
  • Peptide racemization : Use HATU instead of EDCl/HOBt to minimize racemization.

Chemical Reactions Analysis

Types of Reactions

Glucocorticoid receptor agonist-2 Ala-Ala-Mal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Anti-Inflammatory Therapeutics

Ala-Ala-Mal is primarily investigated for its role in developing anti-inflammatory antibody-drug conjugates (ADCs). These conjugates leverage the compound's ability to selectively target and modulate immune responses, making it a promising candidate for treating inflammatory diseases .

Combination Therapy

Research indicates that combining Ala-Ala-Mal with other therapeutic agents can enhance its efficacy. For instance, studies have shown that pairing glucocorticoids with anti-thrombotic drugs can amplify anti-inflammatory signaling without increasing adverse effects . This approach is particularly relevant in treating severe inflammatory disorders and hematological malignancies.

Cancer Treatment

The potential application of Ala-Ala-Mal in oncology is noteworthy. Its ability to induce apoptosis in cancer cells when used in conjunction with other chemotherapeutic agents has been documented . This dual-action mechanism may improve treatment outcomes for patients with malignancies such as leukemia and lymphoma.

Case Study 1: Combination Therapy with Dipyridamole

In a clinical trial involving rheumatoid arthritis patients, the combination of low-dose prednisolone and dipyridamole demonstrated significant anti-inflammatory effects without exacerbating glucocorticoid-related side effects. The study highlighted how Ala-Ala-Mal could potentially be integrated into similar combination therapies to enhance therapeutic indices while minimizing risks .

Case Study 2: ADC Development

A research team successfully synthesized an ADC using Ala-Ala-Mal as a linker component. The resulting compound showed promising results in preclinical models by effectively targeting inflammatory pathways while reducing systemic side effects commonly associated with glucocorticoids .

Table 1: Comparison of Glucocorticoid Receptor Agonists

Compound NameIC50 (nM)Main ApplicationSide Effects
Glucocorticoid receptor agonist-12.8Anti-inflammatory therapyModerate
This compoundNot specifiedADC developmentMinimal
Prednisolone7.5Rheumatic diseasesHigh

Mechanism of Action

Glucocorticoid receptor agonist-2 Ala-Ala-Mal exerts its effects by binding to the glucocorticoid receptor (GR). Upon binding, the receptor undergoes a conformational change, becomes hyperphosphorylated, and dissociates from a multiprotein complex. This activated receptor then translocates to the nucleus, where it regulates the expression of target genes involved in inflammation and immune response .

Comparison with Similar Compounds

Structural Analogs: Ala-Ala-Mal-Linked GR Agonists

Glucocorticoid receptor agonist-2 Ala-Ala-Mal belongs to a family of GR agonists engineered for ADC applications. Key structural analogs include:

Compound CAS Number Molecular Weight Linked Antibody Primary Application Research Stage
Agonist-1 Ala-Ala-Mal 2166376-51-6 887.89* Adalimumab Inflammation, autoimmune diseases Preclinical
Agonist-2 Ala-Ala-Mal 2166376-64-1 900.92 ABBV-3373 (reference) Anti-inflammatory ADC validation Preclinical
Agonist-3 Ala-Ala-Mal 3014393-35-9 915.95* Anti-TNFα antibody Autoimmune diseases, inflammation Preclinical
Agonist-4 Ala-Ala-Mal 3014393-37-1 930.98* Undisclosed antibody Inflammation, metabolic disorders Early discovery

*Molecular weights estimated based on structural analogs.

Key Findings :

  • Linker Specificity : All analogs use the Ala-Ala-Mal linker for antibody conjugation, but differences in substituents (e.g., fluorine atoms in agonist-2) modulate solubility and binding kinetics .
  • Antibody Pairing : Agonist-3 is specifically conjugated to anti-TNFα antibodies for targeted therapy in autoimmune conditions, whereas agonist-2 serves as a reference for ABBV-3373 .
  • Therapeutic Scope : Agonist-1 and agonist-3 are prioritized for autoimmune diseases, while agonist-4 explores metabolic disorders, indicating divergent structure-activity relationships (SAR) .

Functional Analogs: Traditional and Selective GR Agonists

Compared to conventional glucocorticoids and selective GR agonists (SEGRAs), agonist-2 Ala-Ala-Mal exhibits distinct pharmacological profiles:

Compound Type Binding Kinetics Selectivity Key Advantages/Limitations
Dexamethasone Classical GR agonist High transactivation activity Low Potent anti-inflammatory but causes metabolic side effects (e.g., obesity, insulin resistance)
Mapracorat SEGRA Partial transactivation High Reduced intraocular pressure vs. dexamethasone; lower risk of glaucoma
Dex-Mesylate (Dex-Mes) Covalent binder Irreversible GR-LBD binding Moderate Prolonged receptor occupancy but potential off-target effects
Agonist-2 Ala-Ala-Mal ADC-linked GR agonist Targeted delivery High Minimizes systemic exposure; retains anti-inflammatory efficacy in ADCs


Key Findings :

  • Receptor Binding: Unlike dexamethasone, which binds GR non-specifically and triggers adverse genomic effects (e.g., UCP1 suppression in brown adipose tissue), agonist-2’s ADC format localizes activity, reducing systemic GR activation .
  • Selectivity : Mapracorat, a SEGRA, partially activates GR to limit transactivation-related side effects (e.g., myocilin overexpression), whereas agonist-2’s activity is confined to antibody-targeted tissues .
  • Covalent Modifiers : Dex-Mesylate covalently binds GR cysteine residues, enhancing duration of action but risking off-target interactions. Agonist-2 avoids this via maleimide-mediated antibody conjugation .

Pharmacokinetic and Efficacy Comparisons

Limited pharmacokinetic (PK) data are available for agonist-2 Ala-Ala-Mal, but its ADC format likely alters distribution compared to free glucocorticoids:

Parameter Agonist-2 Ala-Ala-Mal (ADC) Dexamethasone (Free) Mapracorat (SEGRA)
Half-life (t₁/₂) Extended (antibody-mediated) 3–4 hours 6–8 hours
Tissue Penetration Targeted (e.g., inflamed joints) Systemic Ocular-specific
Transactivation Effects Minimal (localized delivery) High Moderate
Clinical Efficacy Preclinical validation Well-established Phase III trials

Research Insights :

  • Molecular dynamics (MD) simulations show dexamethasone stabilizes GR ligand-binding domain (LBD) via hydrophobic interactions, while agonist-2’s binding may differ due to its linker-antibody complex .
  • Agonist-2’s ADC format reduces lipid accumulation in adipose tissue—a common side effect of traditional glucocorticoids—by limiting systemic GR activation .

Biological Activity

Glucocorticoid receptor agonist-2 Ala-Ala-Mal (compound 79) is a synthetic compound that acts as an agonist for the glucocorticoid receptor (GR). This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory therapies and as part of antibody-drug conjugates (ADCs). Understanding the biological activity of this compound is crucial for its development and application in clinical settings.

The biological effects of glucocorticoids, including Ala-Ala-Mal, are primarily mediated through the GR, a transcription factor that regulates a wide array of physiological processes. Upon binding to glucocorticoids, GR translocates to the nucleus where it can either activate or repress the transcription of target genes. This mechanism influences various cellular processes such as metabolism, inflammation, and immune response.

  • Transactivation (TA) : GR binds as a dimer to specific DNA sequences called glucocorticoid response elements (GREs), promoting gene transcription.
  • Transrepression (TR) : GR can also inhibit the activity of other transcription factors, thereby reducing the expression of pro-inflammatory genes.

Research Findings

Recent studies have shown that glucocorticoid receptor agonists like Ala-Ala-Mal can effectively modulate inflammatory responses. For instance, research indicates that selective GR activators can achieve anti-inflammatory effects while minimizing adverse side effects typically associated with traditional glucocorticoids .

Table 1: Comparative Analysis of GR Agonists

Compound NameMechanism of ActionTherapeutic UseSide Effects
This compoundTA and TRAnti-inflammatory ADC synthesisReduced metabolic side effects
DexamethasonePrimarily TAAutoimmune diseasesOsteoporosis, diabetes
Compound ASelective TRInflammation, cancerLower incidence of atrophy

Case Studies

Case Study 1: Inflammatory Disease Models

In animal models simulating chronic inflammatory diseases, treatment with Ala-Ala-Mal demonstrated significant reductions in inflammatory markers compared to controls. These findings suggest that Ala-Ala-Mal can effectively mitigate inflammation through its action on the GR .

Case Study 2: Cancer Therapy

Ala-Ala-Mal has been investigated for its potential role in cancer therapy, particularly in combination with other treatments. In preclinical studies, it was shown to enhance the efficacy of chemotherapeutic agents while reducing associated side effects such as nausea and fatigue .

Q & A

Q. What is the role of the Ala-Ala-Mal linker in the design of glucocorticoid receptor agonist-2-based antibody-drug conjugates (ADCs)?

The Ala-Ala-Mal linker serves as a protease-cleavable spacer that connects the glucocorticoid receptor agonist-2 payload to the antibody. This linker ensures controlled release of the active compound in target tissues, enhancing specificity while minimizing off-target effects. Methodologically, its stability can be validated using HPLC to monitor degradation profiles under physiological conditions (e.g., lysosomal pH 4.5–5.0) .

Q. How does glucocorticoid receptor agonist-2 compare structurally and functionally to other glucocorticoid receptor agonists (e.g., agonist-1 or agonist-3) in ADC development?

Structural differences (e.g., amino acid substitutions in the linker or payload) influence receptor binding affinity and pharmacokinetics. For example, agonist-3 Ala-Ala-Mal in is conjugated to an anti-TNFα antibody for autoimmune disease studies, whereas agonist-2 is optimized for anti-inflammatory ADCs like ABBV-3373 . Functional comparisons require SPR (surface plasmon resonance) to quantify binding kinetics and in vivo efficacy models (e.g., murine inflammation assays) .

Q. What experimental parameters are critical for formulating glucocorticoid receptor agonist-2 Ala-Ala-Mal in animal studies?

Key parameters include:

  • Solubility optimization using DMSO/PEG300/Tween 80 mixtures (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) to ensure stability and bioavailability .
  • Dose calibration based on animal weight (e.g., 2.5 mg/kg in mice) and administration volume (e.g., 5 µL/g body weight) .
  • Validation of purity (>98.5%) via LC-MS and NMR to exclude batch variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in glucocorticoid receptor activation data across different cell or tissue models?

Discrepancies may arise from isoform-specific receptor expression (e.g., GRα vs. GRβ, which lack ligand-binding domains and act as dominant-negative regulators). Advanced methods include:

  • Isoform-specific siRNA knockdown to isolate GRα-mediated effects .
  • DNA binding assays (e.g., electromobility shift assays) to quantify receptor activation in nuclear extracts .
  • Single-cell RNA sequencing to map tissue-specific glucocorticoid response heterogeneity .

Q. What strategies optimize the stability and efficacy of this compound in ADC formulations under varying physiological conditions?

  • Linker stability profiling : Use simulated body fluids (SGF/SIF) and mass spectrometry to assess cleavage rates .
  • Co-solvent screening : Test alternatives to DMSO (e.g., cyclodextrins) for improved solubility without compromising payload release .
  • In vivo imaging : Label the ADC with a near-infrared dye (e.g., Cy7) to track biodistribution and target engagement in real time .

Q. How do structural modifications to the Ala-Ala-Mal linker impact ADC pharmacokinetics and toxicity profiles?

Modifications (e.g., substituting alanine with valine or altering the maleimide group) can alter protease sensitivity and plasma half-life. Methodological approaches:

  • Comparative PK/PD studies : Measure AUC (area under the curve) and Cmax in rodent models .
  • Toxicity screens : Evaluate hepatotoxicity via ALT/AST biomarkers and histopathology .
  • Computational modeling : Predict linker degradation using QSAR (quantitative structure-activity relationship) models .

Q. What are the limitations of current in vitro models for studying this compound, and how can they be addressed?

Limitations include poor replication of tissue-specific receptor dynamics and lack of immune component integration. Solutions:

  • 3D organoid cultures incorporating stromal and immune cells to mimic inflammatory microenvironments .
  • Microfluidic systems to simulate shear stress and interstitial fluid flow, improving ADC penetration studies .

Methodological Notes

  • Data contradiction analysis : Always cross-validate findings using orthogonal techniques (e.g., combine Western blot with functional reporter assays) .
  • Experimental design : Include GRβ-negative controls to account for isoform interference .

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